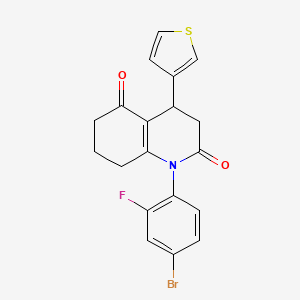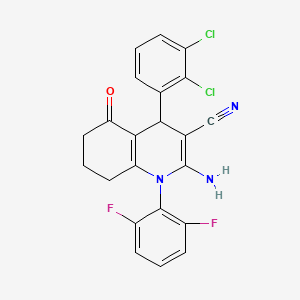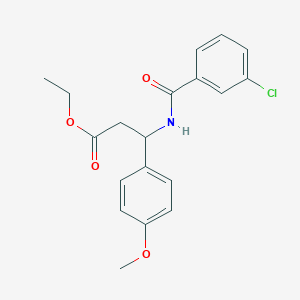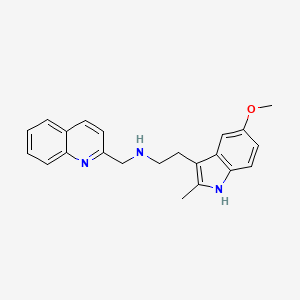![molecular formula C32H32N2O3 B11502430 2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11502430.png)
2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a benzyloxy group, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indole derivative, followed by the introduction of the benzyloxy group. The final step involves the formation of the cyclohexenone ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or platinum may be employed to facilitate certain steps in the synthesis, and advanced purification techniques like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes, as indoles are known to interact with various biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The cyclohexenone structure can participate in various chemical reactions within the biological environment, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-3-({2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one: Similar structure but lacks the methyl group on the indole ring.
2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohexanone: Similar structure but with a saturated cyclohexane ring instead of a cyclohexenone ring.
Uniqueness
The presence of the methyl group on the indole ring and the cyclohexenone structure makes 2-acetyl-3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one unique. These features can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C32H32N2O3 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-[2-hydroxy-6-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]-4-phenylcyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C32H32N2O3/c1-21-27(28-19-26(13-14-29(28)34-21)37-20-23-9-5-3-6-10-23)15-16-33-30-17-25(24-11-7-4-8-12-24)18-31(36)32(30)22(2)35/h3-14,19,25,34,36H,15-18,20H2,1-2H3 |
InChI Key |
RKQNRBADNAFSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN=C4CC(CC(=C4C(=O)C)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11502348.png)

![ethyl (2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11502352.png)
![5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11502354.png)
![2'-amino-5-fluoro-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11502360.png)
![Ethyl 2-oxo-6-phenyl-4-{[2-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11502366.png)


![3-{[1-(Adamantan-1-YL)propyl]sulfamoyl}-N-(3-nitrophenyl)benzamide](/img/structure/B11502392.png)
![[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B11502399.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11502405.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methylpyridin-2-yl)amino]propan-2-yl}-4-methylbenzamide](/img/structure/B11502406.png)


